Hptdp

Description

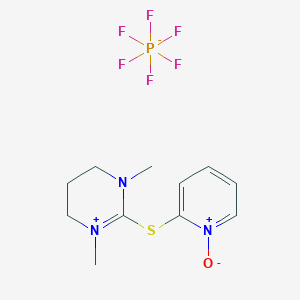

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C11H16F6N3OPS |

|---|---|

Molecular Weight |

383.3 g/mol |

IUPAC Name |

1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |

InChI Key |

GKSIQKDHGGAQRL-UHFFFAOYSA-N |

SMILES |

CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The mTOR Signaling Nexus: An In-depth Technical Guide for Researchers

Executive Summary

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] Functioning at the heart of a complex signaling network, mTOR integrates a wide array of intracellular and extracellular cues, including growth factors, nutrients (amino acids), energy status, and oxygen levels, to orchestrate cellular responses.[2][3] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the mTOR signaling pathway, its core components, and key interactions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this critical cellular conductor.

The Core of mTOR Signaling: mTORC1 and mTORC2

mTOR exerts its functions through two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]

-

mTORC1 is a master regulator of cell growth and proliferation. Its canonical components include mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), and two inhibitory subunits, PRAS40 and DEPTOR.[4][5] mTORC1 is acutely sensitive to the macrolide inhibitor rapamycin.[1] It responds to various signals, including growth factors, amino acids, energy levels, and oxygen, to control protein synthesis, lipid biogenesis, and autophagy.[5][6]

-

mTORC2 is primarily involved in cell survival, cytoskeletal organization, and metabolism.[2] Its core components are mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mammalian stress-activated map kinase-interacting protein 1 (mSin1).[7] While generally considered insensitive to acute rapamycin treatment, long-term exposure can disrupt mTORC2 assembly and function in some cell types.[8] mTORC2 is activated by growth factors and is a key upstream kinase for Akt.[9]

Below is a diagram illustrating the core components and primary inputs and outputs of the mTORC1 and mTORC2 complexes.

Upstream Regulation and Signaling Cascades

The activation of mTOR complexes is a tightly regulated process involving multiple signaling pathways.

The PI3K/Akt Pathway (Growth Factors)

One of the most critical upstream pathways is initiated by growth factors like insulin.[10] Binding of insulin to its receptor activates Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3.[6][10] PIP3 recruits and activates the kinase Akt (also known as Protein Kinase B).[6]

-

Activation of mTORC1: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2. The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain). Akt-mediated inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state.[4] Rheb-GTP then directly binds to and activates mTORC1.[4]

-

Activation of mTORC2: mTORC2 is also activated by growth factor signaling through PI3K. Active PI3K signaling promotes the association of mTORC2 with ribosomes, which enhances its kinase activity. In a crucial feedback loop, mTORC2 phosphorylates Akt at Serine 473, leading to its full activation.

Amino Acid Sensing

mTORC1 activity is highly dependent on the availability of amino acids, particularly leucine. This sensing mechanism involves the Rag GTPases, which localize to the lysosomal surface. In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosome, where it can be activated by Rheb.

The overall upstream signaling network is depicted below.

Downstream Effectors and Cellular Functions

Activated mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to regulate diverse cellular processes.

-

mTORC1 Substrates: The two best-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Phosphorylation of S6K1 (on Threonine 389) activates it, leading to the phosphorylation of several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs required for cell growth.[6]

-

Phosphorylation of 4E-BP1 causes it to dissociate from the cap-binding protein eIF4E, allowing eIF4E to participate in the initiation of cap-dependent translation.

-

-

mTORC2 Substrates: mTORC2 phosphorylates members of the AGC kinase family.

-

As mentioned, it phosphorylates Akt at Serine 473, which is crucial for its full kinase activity and its role in promoting cell survival by inhibiting apoptotic factors.

-

Other substrates include Serum/glucocorticoid-regulated kinase 1 (SGK1) and Protein Kinase C-α (PKCα) , which are involved in ion transport and cell proliferation.[2]

-

Quantitative Data on mTOR Interactions and Phosphorylation

Understanding the stoichiometry and dynamics of the mTOR signaling network is crucial for predictive modeling and drug development. While precise dissociation constants for all interactions are not fully elucidated, semi-quantitative data provides valuable insights into the regulation of the pathway.

Table 1: Key Protein-Protein Interactions in the mTOR Pathway

| Interacting Protein 1 | Interacting Protein 2 | Complex | Regulation and Functional Notes |

| mTOR | Raptor | mTORC1 | Essential for mTORC1 assembly and substrate recruitment. Raptor binds to the TOS motif present in substrates like S6K1 and 4E-BP1. |

| mTOR | Rictor | mTORC2 | Defines the mTORC2 complex. Essential for substrate recognition and mTORC2 integrity.[7] |

| mTORC1 | Rheb-GTP | mTORC1 | Direct activator of mTORC1 kinase activity. This interaction is dependent on nutrient and growth factor signaling upstream of the TSC complex.[4] |

| Raptor | 4E-BP1 | mTORC1 | Substrate recruitment. Insulin stimulation promotes this interaction by causing the dissociation of the inhibitor PRAS40 from mTORC1. |

| Akt | TSC2 | - | Akt phosphorylates TSC2, leading to the inhibition of the TSC1/TSC2 complex and subsequent activation of mTORC1. |

| Rictor | S6K1 | mTORC1/2 | S6K1, a downstream target of mTORC1, can directly phosphorylate Rictor on T1135, creating a negative feedback loop that inhibits mTORC2 activity. |

Table 2: Key Phosphorylation Events in the mTOR Pathway

| Kinase | Substrate | Phosphorylation Site | Functional Consequence |

| mTORC1 | S6K1 | Thr389 | Activation of S6K1, promoting protein synthesis.[6] |

| mTORC1 | 4E-BP1 | Thr37/46 | Inhibition of 4E-BP1, leading to its dissociation from eIF4E and initiation of translation.[6] |

| mTORC2 | Akt | Ser473 | Contributes to the full activation of Akt, promoting cell survival. |

| Akt | TSC2 | Multiple sites | Inhibition of TSC complex GAP activity, leading to mTORC1 activation. |

| S6K1 | Rictor | Thr1135 | Negative feedback; inhibits mTORC2-dependent phosphorylation of Akt. |

Experimental Protocols

Investigating the mTOR pathway requires specific and robust experimental techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of mTORC1 for Kinase Assay

This protocol describes the isolation of active mTORC1 from cultured mammalian cells for subsequent analysis of its kinase activity. The use of the zwitterionic detergent CHAPS is critical for preserving the integrity of the complex.

Materials:

-

HEK293T cells

-

Complete DMEM (10% FBS, 1% Pen/Strep)

-

PBS, ice-cold

-

mTOR Lysis Buffer: 40 mM HEPES (pH 7.4), 2 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and 1X protease/phosphatase inhibitor cocktail (added fresh).

-

Anti-Raptor antibody (or anti-myc/HA for tagged proteins)

-

Protein A/G magnetic beads

-

High Salt Wash Buffer: 40 mM HEPES (pH 7.4), 2 mM EDTA, 500 mM NaCl, 0.3% CHAPS.

-

Kinase Wash Buffer: 25 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MgCl₂.

-

3X mTOR Kinase Assay Buffer: 75 mM HEPES (pH 7.4), 150 mM KCl, 30 mM MgCl₂.

Procedure:

-

Culture HEK293T cells to ~80-90% confluency in a 10 cm dish.

-

(Optional) Stimulate cells as required (e.g., 100 nM insulin for 15 minutes) to activate the pathway.

-

Aspirate media and wash cells once with 10 mL of ice-cold PBS.

-

Lyse cells by adding 1 mL of ice-cold mTOR Lysis Buffer. Scrape cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. Add 2-4 µg of anti-Raptor antibody and incubate with rotation for 1.5-2 hours at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads and continue to incubate with rotation for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of mTOR Lysis Buffer.

-

(Optional) To remove the inhibitor PRAS40, perform one wash with 1 mL of High Salt Wash Buffer.[3]

-

Wash the beads once with 1 mL of Kinase Wash Buffer.

-

The immunoprecipitated mTORC1 on the beads is now ready for the in vitro kinase assay.

In Vitro mTORC1 Kinase Assay

This assay measures the ability of immunoprecipitated mTORC1 to phosphorylate a recombinant substrate, such as 4E-BP1.

Materials:

-

Immunoprecipitated mTORC1 (from protocol 5.1)

-

Recombinant purified GST-4E-BP1 substrate (150 ng per reaction)

-

10 mM ATP solution

-

3X mTOR Kinase Assay Buffer

-

4X SDS-PAGE Sample Buffer

Procedure:

-

Resuspend the washed mTORC1 beads from step 5.1.12 in 20 µL of 1X mTOR Kinase Assay Buffer (diluted from 3X stock).

-

Prepare the reaction mix: For each reaction, combine immunoprecipitated mTORC1 with 150 ng of GST-4E-BP1.

-

Initiate the kinase reaction by adding ATP to a final concentration of 500 µM.

-

Incubate the reaction at 30°C for 30 minutes in a thermomixer with gentle shaking.

-

Terminate the reaction by adding 10 µL of 4X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.

-

Pellet the beads with a magnet and load the supernatant onto an SDS-PAGE gel.

-

Analyze the phosphorylation of GST-4E-BP1 (at Thr37/46) by Western blotting using a phospho-specific antibody.

The workflow for these experimental procedures is illustrated below.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]

- 8. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Role of p53 in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a critical transcription factor that plays a central role in cellular homeostasis.[1][2][3] Encoded by the TP53 gene, p53 responds to a wide array of intrinsic and extrinsic stress signals, including DNA damage, oncogene activation, hypoxia, and nutrient deprivation.[4][5] Upon activation, p53 orchestrates a complex transcriptional program that can lead to various cellular outcomes, most notably cell-cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the propagation of damaged or potentially cancerous cells.[1][4][6][7][8] Its pivotal role is underscored by the fact that TP53 is the most frequently mutated gene in human cancers, with over 50% of tumors harboring mutations that inactivate its function.[5][9][10] This guide provides a detailed overview of p53's mechanisms of action, its regulation, and the experimental protocols used to investigate its function, tailored for professionals in biomedical research and drug development.

Core Cellular Functions of p53

In response to cellular stress, p53 is stabilized and activated, allowing it to bind to specific DNA sequences known as p53-responsive elements in the promoter regions of its target genes.[3] This transcriptional activation is the primary mechanism through which p53 exerts its tumor-suppressive effects.

1. Cell Cycle Arrest: A primary response to p53 activation is the temporary halt of the cell cycle, which provides time for DNA repair mechanisms to correct genomic damage before it becomes permanent.[4][11]

-

G1/S Arrest: The most prominent p53 target gene for inducing G1 arrest is CDKN1A, which encodes the p21 protein.[4][12][13] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin E/CDK2 and cyclin D/CDK4 complexes, preventing the phosphorylation of the retinoblastoma (pRB) protein and blocking entry into the S phase.[4][14]

-

G2/M Arrest: p53 can also induce a G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This is mediated by the transcriptional activation of genes such as 14-3-3σ and GADD45A.[4][5][14]

2. Apoptosis: If cellular damage is too severe to be repaired, p53 triggers apoptosis to eliminate the compromised cell. This is a critical barrier against tumor development.[5][8] p53 mediates apoptosis primarily through the intrinsic (mitochondrial) pathway by upregulating the expression of pro-apoptotic proteins belonging to the Bcl-2 family.[5] Key target genes include:

-

BAX (Bcl-2-associated X protein): Promotes mitochondrial outer membrane permeabilization.

-

PUMA (p53 upregulated modulator of apoptosis): A potent activator of BAX.[8][15]

-

NOXA: Another BH3-only protein that contributes to apoptosis.

The decision between cell cycle arrest and apoptosis is complex and appears to be determined by the magnitude and duration of p53 activation, post-translational modifications, and the cellular context.[16] Studies suggest a threshold mechanism, where low levels of p53 induce arrest, while higher, sustained levels are required to trigger apoptosis.[16]

3. DNA Repair: p53 not only pauses the cell cycle to allow for repair but also directly participates in DNA repair processes.[11] It can transcriptionally activate genes involved in repair pathways like Nucleotide Excision Repair (NER) and Base Excision Repair (BER).[11]

Regulation of p53 Activity

In unstressed, normal cells, p53 is maintained at very low levels due to its extremely short half-life.[17] This is primarily controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2 .[18][19][20]

The p53-MDM2 Autoregulatory Feedback Loop:

-

p53 acts as a transcription factor for the MDM2 gene, leading to the production of MDM2 protein.[1][18][21]

-

MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[21]

-

MDM2 ubiquitinates p53, targeting it for degradation by the proteasome.[18][21]

-

MDM2 facilitates the nuclear export of p53, further preventing its activity.[21]

This loop ensures that p53 levels are kept in check under normal conditions.[1] Disruption of the p53-MDM2 interaction is a pivotal event for p53 activation.[19][20]

Activation via Post-Translational Modifications (PTMs): Upon cellular stress, a cascade of signaling events leads to extensive PTMs of p53, which stabilize and activate the protein.[22][23][24][25] Key stress-sensing kinases like ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related) are activated by DNA damage.[7]

-

Phosphorylation: ATM/ATR and other kinases like CHK1/CHK2 phosphorylate p53 at multiple sites, primarily in the N-terminal domain (e.g., Serine 15 and Serine 20 in humans).[26][27] This phosphorylation blocks the binding of MDM2, leading to p53 stabilization and accumulation in the nucleus.[20]

-

Acetylation: Acetylation of lysine residues in the C-terminal domain of p53, often by acetyltransferases like p300/CBP, enhances its DNA-binding activity and recruitment of transcriptional coactivators.[22][24][27]

Quantitative Data on p53 Function

The following tables summarize quantitative findings from studies investigating p53-mediated cellular responses.

Table 1: p53-Mediated Cell Cycle Arrest

| Cell Line | Stress Inducer | p53 Status | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | Key Target Gene Upregulation |

|---|---|---|---|---|---|

| HCT116 (Colon) | Doxorubicin (DNA Damage) | Wild-Type | 45% | 75% | p21 (CDKN1A) |

| U2OS (Osteosarcoma) | Nutlin-3a (MDM2 Inhibitor) | Wild-Type | 50% | 80% | p21 (CDKN1A) |

| A549 (Lung) | Ionizing Radiation | Wild-Type | 48% | 72% | p21, GADD45A |

Note: Values are representative and compiled from typical results in the literature. Actual percentages can vary based on experimental conditions and time points.

Table 2: p53-Mediated Apoptosis

| Cell Line | Stress Inducer | p53 Status | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Key Target Gene Upregulation |

|---|---|---|---|---|---|

| HCT116 (Colon) | 5-Fluorouracil | Wild-Type | <5% | 40-50% | PUMA, BAX |

| SJSA-1 (Osteosarcoma) | Nutlin-3a (MDM2 Inhibitor) | Wild-Type (MDM2 amp.) | <5% | 60-70% | PUMA, NOXA |

| RKO (Colon) | Doxorubicin | Wild-Type | <5% | 35-45% | BAX, PUMA |

Note: Apoptosis percentages are typically measured by Annexin V/PI staining followed by flow cytometry. Values are illustrative.

Visualizations

Signaling Pathway Diagram

Caption: The p53 signaling pathway in response to DNA damage.

Experimental Workflow Diagram

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Experimental Protocols

Detailed methodologies are crucial for the accurate study of p53. Below are protocols for key experiments.

Protocol 1: Western Blot for p53 Activation

This protocol is used to detect total p53 levels and its phosphorylation status (e.g., at Ser15), which indicates activation.[25][28][29]

1. Cell Lysis and Protein Quantification: a. Culture cells (e.g., A549) to 80-90% confluency. Treat with a DNA damaging agent (e.g., 10 µM Etoposide for 6 hours) alongside an untreated control. b. Wash cells twice with ice-cold PBS. c. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 min at 4°C. e. Collect the supernatant (total cell lysate) and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. c. Transfer proteins from the gel to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[30] b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

- Rabbit anti-p53 (total p53), 1:1000 dilution.

- Rabbit anti-phospho-p53 (Ser15), 1:1000 dilution.

- Mouse anti-β-actin (loading control), 1:5000 dilution. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for p53 Target Binding

ChIP is used to determine if p53 directly binds to the promoter region of a putative target gene in vivo.[31][32][33][34]

1. Cross-linking and Chromatin Preparation: a. Treat cultured cells (2-5 x 10^7 cells) to induce p53 activation. b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.[35] c. Quench the reaction by adding glycine to a final concentration of 125 mM. d. Wash cells with ice-cold PBS, scrape, and pellet. e. Lyse cells and isolate nuclei. f. Resuspend nuclei in a shearing buffer (containing 0.1% SDS) and sonicate the chromatin to an average fragment size of 200-600 bp.[35]

2. Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G agarose/magnetic beads. b. Save a small aliquot of the sheared chromatin as "Input" control. c. Incubate the remaining chromatin with an anti-p53 antibody (or IgG as a negative control) overnight at 4°C with rotation. d. Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

3. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. b. Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).

4. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluates and the Input sample and incubate at 65°C for 4-6 hours to reverse the formaldehyde cross-links. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using phenol-chloroform extraction or a column-based kit.

5. Analysis by qPCR: a. Perform quantitative real-time PCR (qPCR) using primers designed to amplify a known p53 binding site on a target gene promoter (e.g., CDKN1A) and a negative control region (a gene desert). b. Calculate the enrichment of the target sequence in the p53-IP sample relative to the IgG control and normalized to the Input DNA.

Protocol 3: Luciferase Reporter Assay for p53 Transcriptional Activity

This assay quantifies the ability of p53 to activate transcription from a specific gene promoter.[3][36][37][38]

1. Plasmid Constructs: a. Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a promoter containing p53 response elements (e.g., the p21 or PUMA promoter).[39] b. p53 Expression Plasmid: A plasmid to express wild-type p53 (used in p53-null cells like H1299). c. Control Plasmid: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency.

2. Cell Transfection: a. Plate p53-null H1299 cells in 24-well plates. b. Co-transfect the cells using a lipid-based transfection reagent with the reporter plasmid, the control plasmid, and either the p53 expression plasmid or an empty vector control.

3. Cell Lysis and Luciferase Assay: a. After 24-48 hours, wash the cells with PBS. b. Lyse the cells using passive lysis buffer. c. Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

4. Data Analysis: a. Calculate the ratio of firefly to Renilla luciferase activity for each sample to get the normalized relative luciferase units (RLU). b. Compare the RLU of cells transfected with the p53 expression vector to the empty vector control to determine the fold-activation of the promoter by p53. To detect either an increase or decrease in transcriptional activity, the amount of p53 expression vector transfected should be that which leads to 50% of the maximum promoter activity.[38]

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abeomics.com [abeomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Global investigation of p53-induced apoptosis through quantitative proteomic profiling using comparative amino acid-coded tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | TP53 Regulates Transcription of Genes Involved in G1 Cell Cycle Arrest [reactome.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. A threshold mechanism mediates p53 cell fate decision between growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mdm2 - Wikipedia [en.wikipedia.org]

- 19. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. p53 post-translational modification: deregulated in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]

- 25. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 26. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. resources.novusbio.com [resources.novusbio.com]

- 31. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]

- 33. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ChIP-on-chip to Identify Mutant p53 Targets | Springer Nature Experiments [experiments.springernature.com]

- 35. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 36. indigobiosciences.com [indigobiosciences.com]

- 37. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity [mdpi.com]

The Evolution and Function of Epidermal Growth Factor Receptor (EGFR) and its Homologs: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Its discovery and subsequent investigation have revolutionized our understanding of cell signaling and have paved the way for targeted cancer therapies.[2] This technical guide provides an in-depth exploration of EGFR and its homologs across different species, focusing on their comparative genomics, signaling pathways, and the experimental methodologies used for their characterization.

EGFR is a transmembrane glycoprotein that, upon binding to its specific ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[4][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][6]

The study of EGFR homologs in different species provides valuable insights into the evolution of this critical signaling pathway and aids in the identification of conserved functional domains.[7] Understanding the similarities and differences in EGFR structure and function across species is paramount for the development of preclinical animal models and for translating research findings into effective clinical therapies.

Comparative Analysis of EGFR Homologs

The EGFR gene is highly conserved across a wide range of species, from invertebrates to mammals, highlighting its fundamental role in multicellular organisms.[7] Comparative analysis of EGFR orthologs reveals conserved domains and identifies species-specific adaptations.

Sequence Identity of EGFR Homologs

The amino acid sequence of EGFR is highly conserved, particularly in its functional domains. The table below summarizes the sequence identity of EGFR homologs from various species compared to Human EGFR.

| Species | Common Name | Gene Symbol | Overall Sequence Identity to Human EGFR (%) | Extracellular Domain Identity (%) | Cytoplasmic Domain Identity (%) |

| Homo sapiens | Human | EGFR | 100 | 100 | 100 |

| Mus musculus | Mouse | Egfr | 91 | 88 | 98 |

| Rattus norvegicus | Rat | Egfr | 90 | 87 | 97 |

| Gallus gallus | Chicken | EGFR | 85 | 77 | 97 |

| Danio rerio | Zebrafish | egfra | Not Available | 47-61 | 89 |

| Drosophila melanogaster | Fruit Fly | DER | Not Available | 41 | 55 |

| Caenorhabditis elegans | Nematode | let-23 | Not Available | Not Available | Not Available |

Data compiled from multiple sources. The sequence identity can vary slightly depending on the alignment algorithm and isoforms compared.

The cytoplasmic domain, which contains the highly conserved tyrosine kinase domain, generally shows a higher degree of sequence identity across species compared to the extracellular ligand-binding domain.[7] This suggests a strong evolutionary pressure to maintain the core signaling function of the receptor.

Ligand Binding Affinities

The affinity of various ligands for EGFR can differ, and this can influence the downstream signaling output. Ligands are often categorized as high-affinity or low-affinity.

| Ligand | Ligand Family | Affinity Class | Dissociation Constant (Kd) for Human EGFR |

| EGF | EGF family | High | ~1-100 nM[8] |

| TGF-α | EGF family | High | ~1-100 nM[8] |

| HB-EGF | EGF family | High | ~1-100 nM[8] |

| Betacellulin (BTC) | EGF family | High | ~1-100 nM[8] |

| Amphiregulin (AR) | EGF family | Low | >100 nM[8] |

| Epiregulin (EPR) | EGF family | Low | >100 nM[8] |

| Epigen (EPG) | EGF family | Low | >100 nM[8] |

The variation in binding affinities is thought to be a key factor in the diverse biological responses elicited by different EGFR ligands.[8]

EGFR Signaling Pathway

The activation of EGFR initiates a complex and interconnected network of signaling pathways that regulate a multitude of cellular functions. The canonical EGFR signaling cascade is depicted in the diagram below.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2.[9] This initiates several downstream cascades:

-

RAS-RAF-MEK-ERK Pathway: This is a major pathway that regulates cell proliferation, differentiation, and survival.[4]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[4]

-

PLCγ-PKC Pathway: This pathway is involved in calcium signaling and cell migration.

-

JAK-STAT Pathway: This pathway is important for cytokine signaling and immune responses.

The intricate interplay between these pathways determines the ultimate cellular response to EGFR activation.

Experimental Protocols

The study of EGFR and its homologs relies on a variety of well-established experimental techniques. This section provides detailed methodologies for two key experiments: Western Blotting for analyzing EGFR expression and phosphorylation, and a Kinase Assay for measuring its enzymatic activity.

Western Blotting for EGFR Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. The following protocol outlines the steps for analyzing EGFR expression and phosphorylation in cell lysates.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto a 7.5% SDS-polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for total EGFR or a phosphorylated form of EGFR (e.g., anti-phospho-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the signal for phosphorylated EGFR to the signal for total EGFR.

-

In Vitro Kinase Assay for EGFR Activity

An in vitro kinase assay measures the ability of EGFR to phosphorylate a substrate. This is a crucial method for assessing the functional activity of the receptor and for screening potential inhibitors.

Protocol:

-

Reagents and Setup:

-

Recombinant human EGFR protein.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

A suitable peptide or protein substrate for EGFR (e.g., a synthetic peptide containing a tyrosine residue).

-

A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or phosphospecific antibodies).

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase assay buffer.

-

Add the EGFR enzyme to the wells.

-

If testing inhibitors, add the compounds at various concentrations.

-

Add the substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate or ADP produced using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.

-

-

Data Analysis:

-

Calculate the kinase activity based on the amount of phosphorylation or ADP produced.

-

For inhibitor screening, plot the kinase activity against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Conclusion

The Epidermal Growth Factor Receptor and its homologs are fundamental components of cell signaling that have been conserved throughout evolution. This guide has provided a comprehensive overview of EGFR, from its comparative genomics and intricate signaling pathways to detailed experimental protocols for its study. A thorough understanding of the similarities and differences among EGFR homologs across species is crucial for advancing our knowledge of its role in health and disease and for the continued development of targeted therapies. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of EGFR signaling and its therapeutic potential.

References

- 1. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGFR epidermal growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Untitled Document [bio.davidson.edu]

- 8. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: An In-depth Technical Guide to p53 Expression and Localization Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to study the expression and subcellular localization of the tumor suppressor protein p53. Dubbed the "guardian of the genome," p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Understanding the intricate regulation of p53's expression and its precise location within the cell is paramount for cancer research and the development of targeted therapeutics.

Quantitative Analysis of p53 Expression

Mutations in the TP53 gene, which encodes the p53 protein, are the most frequent genetic alterations found in human cancers, occurring in over 50% of all tumors.[1] These mutations can lead to either a loss of function, resulting in decreased expression of the wild-type protein, or a gain of function, often associated with the accumulation of a stable, non-functional mutant protein. The expression levels of p53 can vary significantly between different cancer types and even within the same tumor.

Below is a summary of quantitative data on TP53 gene expression alterations in Lung Adenocarcinoma (LUAD), based on data from The Cancer Genome Atlas (TCGA).

| Cancer Type | Genetic Alteration | Frequency | Impact on Gene Expression |

| Lung Adenocarcinoma (LUAD) | Somatic p53 Mutation | 52.1% of cases | 2010 genes found to be differentially expressed between LUAD with p53 mutations and wild-type p53.[2][3] |

| Lung Adenocarcinoma (LUAD) | Missense Mutations | Most frequent type of p53 mutation. | Can lead to the stabilization and accumulation of the p53 protein.[2][3] |

Experimental Workflows and Logical Relationships

The study of p53 expression and localization involves a multi-faceted approach, often combining techniques to analyze mRNA levels, protein levels, and subcellular distribution.

Caption: A typical experimental workflow for studying p53 expression and localization.

The p53 Signaling Pathway

Upon cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is activated and initiates a cascade of events to protect the cell. A key regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation, creating a negative feedback loop.[4] Activated p53 functions as a transcription factor, regulating the expression of a wide array of target genes involved in cell cycle arrest (e.g., CDKN1A (p21)), DNA repair, and apoptosis (e.g., BAX, PUMA).

Caption: A simplified diagram of the p53 signaling pathway.

Detailed Experimental Protocols

Western Blot for p53 Protein Expression

This protocol outlines the detection and semi-quantification of p53 protein in cell lysates or tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p53

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) / Immunofluorescence (IF) for p53 Localization

This protocol describes the visualization of p53 protein within tissue sections (IHC) or cultured cells (IF).

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or cells grown on coverslips

-

Antigen retrieval solution (for IHC)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against p53

-

Biotinylated secondary antibody and streptavidin-HRP (for IHC) or fluorophore-conjugated secondary antibody (for IF)

-

DAB substrate (for IHC)

-

Hematoxylin counterstain (for IHC) or DAPI (for IF)

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration (IHC only): Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval (IHC only): Perform heat-induced epitope retrieval to unmask the antigen.

-

Permeabilization: Permeabilize cells or tissue sections to allow antibody entry.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate with the primary anti-p53 antibody.

-

Secondary Antibody Incubation: Incubate with the appropriate secondary antibody.

-

Signal Detection:

-

IHC: Add streptavidin-HRP followed by DAB substrate to produce a colored precipitate. Counterstain with hematoxylin.

-

IF: Mount the coverslip with mounting medium containing DAPI to stain the nuclei.

-

-

Imaging and Analysis: Visualize the staining using a light microscope (IHC) or a fluorescence microscope (IF). Analyze the intensity and subcellular localization of the p53 signal.

Quantitative PCR (qPCR) for TP53 mRNA Expression

This protocol details the measurement of TP53 gene expression at the mRNA level.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for TP53 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression of TP53 mRNA using the ΔΔCt method, normalized to the expression of a stable reference gene.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Integrative bioinformatic analysis of p53 and pathway alterations in two different lung cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

The p53 Tumor Suppressor: A Technical Guide to its Upstream and Downstream Regulatory Network

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a critical transcription factor that plays a central role in preventing cancer formation. In response to a myriad of cellular stresses, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a complex transcriptional program that can lead to cell cycle arrest, apoptosis, or senescence, thereby maintaining genomic integrity. The precise regulation of p53 activity is paramount for normal cellular function, and its dysregulation is a hallmark of over half of all human cancers. This technical guide provides an in-depth exploration of the upstream signaling pathways that activate p53 and the downstream effector genes that mediate its tumor-suppressive functions.

Upstream Regulators of p53: A Symphony of Post-Translational Modifications

In unstressed cells, p53 is maintained at low levels through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as MDM2 is also a transcriptional target of p53.[1]

Upon cellular stress, a cascade of post-translational modifications is initiated by various sensor proteins, leading to the stabilization and activation of p53.[2] Key upstream kinases, such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to DNA double-strand breaks and single-strand DNA, respectively. These kinases, along with others like CHK1 and CHK2, phosphorylate p53 at specific serine and threonine residues in its N-terminal domain.[3] For instance, phosphorylation at Serine 15 and Serine 20 disrupts the interaction between p53 and MDM2, preventing p53 degradation and allowing its accumulation in the nucleus.[3]

Another crucial upstream regulator is the tumor suppressor ARF, which is induced by oncogenic stress. ARF can sequester MDM2 in the nucleolus, thereby preventing it from targeting p53 for degradation and leading to p53 activation.[1][4] In addition to phosphorylation and ubiquitination, p53 activity is also modulated by other post-translational modifications, including acetylation, methylation, and sumoylation, which fine-tune its stability, DNA-binding affinity, and interaction with other proteins.[2]

Downstream Effectors of p53: Executing the Cellular Response

Activated p53 functions as a sequence-specific transcription factor, binding to p53 response elements (p53REs) in the promoter regions of a vast array of target genes. The cellular outcome of p53 activation is largely determined by the specific set of downstream genes that are transcribed. These genes can be broadly categorized based on their roles in cell cycle arrest, apoptosis, and DNA repair.

Cell Cycle Arrest: A primary response to DNA damage is the p53-mediated induction of cell cycle arrest, which provides time for DNA repair. A key effector in this process is CDKN1A , which encodes the cyclin-dependent kinase inhibitor p21.[5][6] p21 binds to and inhibits cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4, leading to a block in the G1/S phase of the cell cycle.[7] Another p53 target, 14-3-3σ , contributes to G2/M arrest by sequestering the Cyclin B1/CDC2 complex in the cytoplasm.[8]

Apoptosis: If DNA damage is irreparable, p53 can trigger apoptosis, or programmed cell death, to eliminate potentially cancerous cells. p53 induces the expression of several pro-apoptotic members of the Bcl-2 family. BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis) are direct transcriptional targets of p53 that promote apoptosis by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[6][9][10] p53 also induces the expression of death receptors, such as Fas and DR5 , which can initiate the extrinsic apoptosis pathway.[11]

Other Functions: Beyond cell cycle arrest and apoptosis, p53 target genes are involved in a multitude of other cellular processes, including DNA repair (e.g., GADD45A), inhibition of angiogenesis (e.g., THBS1), and regulation of cellular metabolism. The intricate network of p53-regulated genes underscores its central role in maintaining cellular homeostasis.

Quantitative Data on p53 Interactions and Gene Regulation

The following tables summarize key quantitative data related to the interactions of p53 with its regulators and the transcriptional regulation of its target genes.

| Interacting Proteins | Binding Affinity (Kd) | Cell/System | Method | Reference |

| p53 (peptide) - MDM2 | 60 - 700 nM | In vitro | Varies | [2] |

| p53 (wild-type peptide) - MDM2 | 580 nM | In vitro | Not specified | [2] |

| p53 (TAD) - MDM2 (human) | ~0.1 µM | In vitro | Biophysical measurements | [12] |

| p53 (peptide) - MDMX | 0.24 µM | In vitro | Not specified | [2] |

| PMI (peptide inhibitor) - MDM2 | low nanomolar | In vitro | Not specified | [13] |

| PMI (peptide inhibitor) - MDMX | low nanomolar | In vitro | Not specified | [13] |

| p53 Target Gene | Fold Change in Expression (after p53 activation) | Cell Line | Inducing Agent | Reference |

| p21 | > 6-fold increase (protein) | U-251 MG glioma | Ad5CMV-p53 | [5] |

| Bax | ~2.5-fold increase (mRNA and protein) | Mouse Embryonic Fibroblasts | E1A | [10] |

| p53 | Up- and down-regulation observed | Breast cancer tissues | N/A (cancer vs. normal) | [14] |

| Various p53 targets | > 2-fold change (mRNA) | MCF-7 | γ-irradiation | [15] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for p53-Protein Interactions

This protocol outlines the general steps for determining if a protein of interest interacts with p53 within a cellular context.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

2. Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or sepharose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

3. Immunoprecipitation:

-

Add a primary antibody specific for p53 to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the antibody to bind to p53.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-p53 complex.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the protein of interest to determine if it co-immunoprecipitated with p53.

Chromatin Immunoprecipitation (ChIP) for p53-DNA Interactions

This protocol describes the general workflow to identify DNA sequences that p53 binds to in vivo.

1. Cross-linking:

-

Treat cells with formaldehyde (typically 1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

3. Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Add a p53-specific antibody to the pre-cleared chromatin and incubate overnight at 4°C.

-

Add protein A/G beads to capture the antibody-p53-DNA complexes.

4. Washing:

-

Wash the beads extensively with a series of buffers of increasing stringency (low salt, high salt, LiCl wash buffers) to remove non-specifically bound chromatin.

5. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA.

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for a potential p53 target gene promoter or by high-throughput sequencing (ChIP-seq) to identify p53 binding sites across the genome.[16][17]

Visualizing p53 Signaling and Workflows

Caption: Upstream regulation of p53 activation.

Caption: Downstream effects of p53 activation.

Caption: Co-Immunoprecipitation (Co-IP) workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medicine.tulane.edu [medicine.tulane.edu]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Functional Role of p21 During the Cellular Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. 2.7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 12. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of expression profile of p53 gene in different grades of breast cancer tissues by real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thebrain.bwh.harvard.edu [thebrain.bwh.harvard.edu]

- 16. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of mTOR in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a variety of environmental cues, including nutrients and growth factors, to control fundamental cellular processes.[1][3] Dysregulation of the mTOR signaling pathway is a common feature in a wide range of human diseases, including cancer, metabolic disorders like diabetes, neurodegenerative diseases, and aging.[3][4][5] Consequently, mTOR has emerged as a critical therapeutic target, with significant efforts focused on developing inhibitors to modulate its activity.[4][5] This guide provides a comprehensive overview of mTOR function in various disease models, detailed experimental protocols for its study, and quantitative data from preclinical studies.

The mTOR Signaling Network

mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes have different upstream regulators, downstream substrates, and sensitivities to inhibitors like rapamycin.

mTOR Complex 1 (mTORC1): mTORC1 is a master regulator of cell growth and proliferation. It is activated by growth factors, amino acids, energy status, and oxygen levels.[3] Key components of mTORC1 include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[1] Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] It also stimulates lipid and nucleotide synthesis while inhibiting catabolic processes like autophagy.[1]

mTOR Complex 2 (mTORC2): Less is understood about mTORC2 compared to mTORC1. Its core components are mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is generally considered rapamycin-insensitive. It is activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[3] A key downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[6]

Signaling Pathway Diagrams

Caption: Simplified mTOR signaling network showing upstream activators and downstream effectors of mTORC1 and mTORC2.

mTOR Function in Disease Models

Cancer

Hyperactivation of the mTOR pathway is a frequent event in a high percentage of human cancers.[1] This is often due to mutations in upstream regulators like PI3K, Akt, and PTEN, or the loss of tumor suppressors like TSC1/2.[3] Overactive mTOR signaling drives tumor growth by promoting protein and lipid biosynthesis, and by suppressing autophagy, which can otherwise limit tumor progression.[7]

In Vitro Models: In numerous cancer cell lines, treatment with mTOR inhibitors reduces cell proliferation in a dose-dependent manner.[8] For example, in urothelial carcinoma cell lines (RT4, T24, J82, and UMUC3), the mTOR inhibitor rapamycin significantly reduced proliferation at concentrations as low as 1 nmol/L.[8]

In Vivo Models: In xenograft mouse models, mTOR inhibitors have demonstrated significant antitumor activity.[9] For instance, in an A549 lung cancer xenograft model, the novel mTOR inhibitor 3HOI-BA-01 significantly suppressed tumor growth.[9] Similarly, in a multiple myeloma xenograft model, the rapamycin analog CCI-779 (temsirolimus) was effective in vivo, inhibiting proliferation and angiogenesis while inducing apoptosis in tumor cells.[10]

| Cancer Model | mTOR Inhibitor | Key Quantitative Finding | Reference |

| Urothelial Carcinoma Cell Lines (T24, J82, RT4) | Rapamycin | Significant reduction in proliferation at 1 nmol/L. | [8] |

| A549 Lung Cancer Xenograft | 3HOI-BA-01 | Significant tumor growth suppression (P < 0.05). | [9] |

| Multiple Myeloma Xenograft (OPM-2) | CCI-779 (20 mg/kg) | Complete tumor disappearance by day 12 of therapy. | [10] |

| HER2+ Breast Cancer Xenograft | Rictor siRNA Nanoparticle + Lapatinib | Greater decrease in tumor growth than either agent alone. | [11] |

Neurodegenerative Diseases

Dysregulation of mTOR signaling is also implicated in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease.[12][13] In the context of AD, mTOR hyperactivation is thought to contribute to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[14][15] Inhibiting mTOR can promote the clearance of these protein aggregates through the induction of autophagy.[13][16]

In Vivo Models: In mouse models of AD, treatment with mTOR inhibitors has shown promising results. For example, in Tg2576 mice, a model for AD, genetically reducing mTOR levels improved cognition and reduced levels of Aβ and tau.[17] Chronic treatment with rapamycin in another AD mouse model was found to reduce Aβ42 levels.[14]

| AD Mouse Model | Intervention | Key Quantitative Finding | Reference |

| Tg2576 | Genetic reduction of mTOR (APP/mTOR+/-) | Decreased soluble Aβ42 (p=0.0003) and Aβ40 (p=0.0004) vs. APP mice. | [17] |

| 3xTg-AD | Microencapsulated Rapamycin (early admin.) | Reduced amyloid plaque load and levels of soluble/insoluble Aβ40 and Aβ42. | [14] |

| PDAPP | Rapamycin | Reduced Aβ42 levels and cognitive deficits. | [1] |

Experimental Protocols

Assessing mTOR Activity by Western Blot

Western blotting is a widely used technique to assess the activation state of the mTOR pathway by measuring the phosphorylation of its key downstream targets.[6][18]

Objective: To quantify the ratio of phosphorylated mTOR targets (e.g., p-S6K1, p-Akt) to their total protein levels in cell or tissue lysates.

Methodology:

-

Protein Extraction:

-

Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.[19]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in 1X SDS sample buffer.[19]

-

Separate proteins by size on an SDS-polyacrylamide gel (typically 8% for large proteins like mTOR, and higher percentages for smaller targets like S6).[20]

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[18][20]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[19][20]

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-Akt (Ser473), anti-phospho-S6K1 (Thr389)) overnight at 4°C with gentle shaking.[6][19] Dilute the antibody in blocking buffer as per the manufacturer's recommendation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.[8]

-

Quantify band intensity using densitometry software (e.g., ImageJ). The activity of the mTOR pathway is typically represented as the ratio of the phosphorylated protein to the total protein.[21]

-

Caption: Standard workflow for analyzing mTOR pathway activation via Western blot.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Objective: To quantify the ability of mTORC1 from cell lysates to phosphorylate a purified substrate in vitro.

Methodology:

-

Immunoprecipitation of mTORC1:

-

Lyse cells using a gentle lysis buffer (e.g., containing CHAPS detergent, as Triton X-100 can disrupt the complex).[22]

-

Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-Raptor) and protein A/G agarose beads to pull down the complex.

-

Wash the immunoprecipitates extensively to remove non-specific proteins.[20]

-

-

Kinase Reaction:

-

Detection:

-

Stop the reaction by adding SDS sample buffer.

-

Analyze the reaction mixture by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).[22][23]

-

The intensity of the phosphorylated substrate band is proportional to the mTORC1 kinase activity in the original sample.

-

Conclusion

The mTOR signaling pathway is a fundamental regulator of cellular physiology, and its dysregulation is a key factor in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders. Disease models, both in vitro and in vivo, have been instrumental in elucidating the complex roles of mTORC1 and mTORC2 and in the preclinical validation of mTOR inhibitors. The experimental protocols detailed in this guide, particularly Western blotting for pathway activity, provide robust methods for researchers to investigate mTOR signaling in their own models. The continued study of this critical pathway holds immense promise for the development of novel and effective therapeutic strategies for a wide range of human diseases.

References

- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy [jci.org]

- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ashpublications.org [ashpublications.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. gethealthspan.com [gethealthspan.com]

- 13. Targeting molecules to medicine with mTOR, autophagy and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetically reducing mTOR signaling rescues central insulin dysregulation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

An In-depth Technical Guide to Post-Translational Modifications of p53

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Its functions, which range from inducing cell cycle arrest and apoptosis to senescence and DNA repair, are critical for preventing malignant transformation.[3][4] The regulation of p53 is a highly complex process, principally managed at the post-translational level. An extensive array of post-translational modifications (PTMs) dynamically modulates p53's stability, localization, and its activity as a transcription factor.[3][5][6] Understanding these modifications is paramount for developing novel therapeutic strategies that target the p53 pathway in cancer and other diseases.

Key Post-Translational Modifications of p53

p53 is subject to a multitude of covalent modifications, including phosphorylation, ubiquitination, acetylation, methylation, sumoylation, and neddylation.[3][7] These PTMs often occur in response to specific cellular stresses and can act independently or in concert to fine-tune the p53 response.

Phosphorylation is one of the most extensively studied PTMs of p53, occurring primarily on serine and threonine residues within the N-terminal and C-terminal domains.[8][9] Stress-activated protein kinases, such as ATM (Ataxia-telangiectasia mutated), ATR (ATM and Rad3-related), CHK1, and CHK2, are key mediators of p53 phosphorylation in response to DNA damage.[9]

Functional Impact:

-

Stabilization: Phosphorylation at N-terminal sites, notably Ser15 and Ser20, disrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[7] This inhibition of MDM2-mediated ubiquitination leads to p53 stabilization and accumulation in the cell.[10]

-

Transcriptional Activity: Modification of these sites promotes the recruitment of transcriptional co-activators like p300/CBP.[7] C-terminal phosphorylation, such as at Ser392, can enhance p53's sequence-specific DNA binding activity.[2][11]

Table 1: Key Phosphorylation Sites on Human p53

| Residue | Kinase(s) | Functional Outcome |

| Ser15 | ATM, ATR, DNA-PK | Reduces MDM2 binding, promotes p300/CBP interaction, stabilization.[7] |

| Ser20 | CHK1, CHK2 | Reduces MDM2 binding, stabilization.[7] |

| Ser33 | p38 MAPK | Promotes p300/PCAF-mediated acetylation.[9][12] |

| Ser37 | ATR, CHK1 | Promotes acetylation.[9] |

| Ser46 | HIPK2 | Promotes apoptosis-related gene expression. |

| Ser392 | CK2 | Enhances sequence-specific DNA binding.[2] |

Ubiquitination is a critical PTM that primarily governs p53 stability. It involves the covalent attachment of one or more ubiquitin molecules to lysine residues. In unstressed cells, p53 is kept at low levels through continuous ubiquitination and subsequent degradation by the proteasome.[5][10]

Functional Impact:

-

Degradation: The principal E3 ubiquitin ligase for p53 is MDM2, which targets multiple lysine residues in the C-terminus for poly-ubiquitination, marking p53 for proteasomal degradation.[7] Several other E3 ligases, including COP1, Pirh2, and ARF-BP1, also regulate p53 turnover.[1][4]

-

Nuclear Export: Low levels of MDM2 can lead to mono-ubiquitination, which promotes the nuclear export of p53, thereby inhibiting its transcriptional activity.[1]

-

Stability of Mutant p53: While wild-type p53 is rapidly degraded, mutant forms often accumulate in tumors. This can be due to distinct ubiquitination pathways, sometimes involving ligases like CHIP.[13]

Table 2: Key Ubiquitination Sites on Human p53

| Residue(s) (C-terminal) | E3 Ligase(s) | Functional Outcome |

| K370, K372, K373 | MDM2 | Poly-ubiquitination leads to proteasomal degradation.[7] |

| K381, K382, K386 | MDM2 | Mono-ubiquitination promotes nuclear export.[1][7] |

| K320 | E4F1 | Ubiquitination blocks acetylation at the same site.[14] |

Acetylation of lysine residues, primarily carried out by the acetyltransferases p300/CBP and PCAF, is a key mechanism for p53 activation. This modification often occurs on the same lysine residues targeted for ubiquitination, creating a competitive regulatory switch.[1]

Functional Impact:

-

Stabilization and Activation: Acetylation of C-terminal lysines blocks their ubiquitination, leading to p53 stabilization and activation.[14][15]

-

Enhanced DNA Binding: This modification can open up the p53 conformation, enhancing its binding to DNA, particularly to promoters of pro-apoptotic genes.[14]

-

Cofactor Recruitment: Acetylation can facilitate the recruitment of other proteins required for transcriptional activation.

Table 3: Key Acetylation Sites on Human p53

| Residue(s) | Acetyltransferase(s) | Functional Outcome |

| K120, K164 (DNA Binding Domain) | Tip60, p300/CBP | Critical for activating p53-dependent transcription and apoptosis.[16][17] |

| K320 | PCAF | Regulates pro-apoptotic activities.[14] |

| K373, K382 | p300/CBP | Stabilizes p53 by competing with ubiquitination; enhances DNA binding.[14] |

| K381 | p300/CBP | Stabilizes p53. |

Signaling Pathways and PTM Crosstalk

The various PTMs of p53 do not occur in isolation but are part of a complex and integrated signaling network. For instance, in response to DNA damage, ATM/ATR-mediated phosphorylation of the N-terminus is an early event that triggers the dissociation of MDM2.[9] This stabilization allows for subsequent acetylation of the C-terminus by p300/CBP, which fully activates p53's transcriptional capabilities.[9] This sequence demonstrates a hierarchical and cooperative relationship between different PTMs.

Caption: DNA damage response pathway leading to p53 activation.

Experimental Protocols for PTM Analysis

Analyzing p53 PTMs requires specific and sensitive techniques. Immunoprecipitation followed by Western blotting is a cornerstone method for detecting specific modifications, while mass spectrometry provides a comprehensive and unbiased approach to identify and map PTM sites.

This protocol describes the enrichment of p53 from cell lysates and subsequent detection of a specific phosphorylation event.

A. Cell Lysis and Protein Quantification

-

Culture cells to ~80-90% confluency. Treat with a DNA damaging agent (e.g., Etoposide) or leave untreated as a control.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 15-30 minutes using RIPA buffer (50mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[18]

-